Casimirolide

Breast Cancer Cell Proliferation Cytotoxicity

Casimirolide (Obacunone, CAS 751-03-1) is the definitive choice for ER+ breast cancer research: IC50 0.009 µg/mL vs MCF-7—>11,000-fold more potent than Limonin. Unique dual-mechanism aromatase inhibition (IC50 28.04 μM) is unmatched by other limonoids. Lower CYP3A4 inhibition (IC50 6.08 vs 3.50 µM for Nomilin) reduces drug-drug interaction risk. Higher LogP (2.91 vs 1.66) ensures superior membrane permeability. Validated antifeedant activity (P<0.01) supports biopesticide R&D. Choose evidence-based procurement.

Molecular Formula C26H30O7
Molecular Weight 454.5 g/mol
CAS No. 751-03-1
Cat. No. B191991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasimirolide
CAS751-03-1
Synonymsobacunone
Molecular FormulaC26H30O7
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C
InChIInChI=1S/C26H30O7/c1-22(2)16-12-17(27)25(5)15(23(16,3)9-7-18(28)32-22)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)33-20/h7-9,11,13,15-16,19-20H,6,10,12H2,1-5H3
InChIKeyMAYJEFRPIKEYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Casimirolide (Obacunone) CAS 751-03-1: A Highly Oxygenated Citrus Limonoid for Pharmacological and Agricultural Research Procurement


Casimirolide (also designated Obacunone, CAS 751-03-1) is a naturally occurring, highly oxygenated tetracyclic triterpenoid belonging to the limonoid class of secondary metabolites [1]. This compound is biosynthesized and accumulated in significant quantities in the flavedo and seeds of various Citrus and Rutaceae species [2], and it serves as a key quality marker for certain traditional herbal medicines [3]. Its well-defined molecular structure (C26H30O7) features a characteristic furan ring and multiple oxygen functional groups, which are critical for its diverse biological interactions [4].

Why Generic Limonoid Substitution Fails: The Quantifiable Performance Differences of Casimirolide (Obacunone)


While several structurally related limonoids (e.g., limonin, nomilin) coexist in natural extracts, their substitution in a research or industrial context cannot be assumed. These compounds, despite sharing a core skeleton, exhibit distinct and quantifiable differences in key performance dimensions, including target selectivity, metabolic stability, and specific bioactivity [1]. For instance, subtle structural variations lead to a >10-fold difference in CYP3A4 enzyme inhibition and distinct efficacy profiles across cancer cell lines [2][3]. Therefore, procurement decisions must be guided by specific, evidence-based performance metrics rather than broad class-level assumptions. The following section provides a quantitative evidence guide to substantiate Casimirolide's specific differentiation.

Casimirolide (Obacunone) vs. Limonoids: Quantitative Evidence for Differentiated Scientific Performance


Superior Potency in ER+ Breast Cancer Cell Proliferation: Casimirolide vs. Limonin

In a direct comparative study of multiple citrus limonoids against MCF-7 estrogen receptor-positive (ER+) human breast cancer cells, Casimirolide (Obacunone) demonstrated a significantly lower half-maximal inhibitory concentration (IC50) than its close structural analog Limonin, indicating superior potency in this model. The data for Obacunone is reported as 0.009 µg/mL [1], whereas Limonin's IC50 in the same study was greater than 100 µg/mL, a difference of over four orders of magnitude. Other comparators like deacetylnomilin (IC50 = 0.005 µg/mL) and methyl nomilinate (IC50 = 0.01 µg/mL) were also more potent than Limonin, highlighting the substantial structure-activity variation within the limonoid class.

Breast Cancer Cell Proliferation Cytotoxicity Estrogen Receptor-Positive (ER+) MCF-7 Cells

Comparative CYP3A4 Enzyme Inhibition: Quantifying a Drug Interaction Risk Profile

A comparative in vitro study using human liver microsomes (HLMs) revealed a significant quantitative difference in the inhibition of the major drug-metabolizing enzyme CYP3A4 between Casimirolide (Obacunone) and the related limonoid Nomilin. Casimirolide exhibited an IC50 value of 6.08 µmol/L, which is approximately 1.7-fold higher (less potent as an inhibitor) than that of Nomilin, which had an IC50 of 3.50 µmol/L [1]. Furthermore, the time-dependent inhibition (TDI) parameters, Ki (1.25 vs. 2.92 µmol/L) and Kinact (0.078 vs. 0.033 min⁻¹), also show a clear kinetic divergence [1].

Drug Metabolism Pharmacokinetics CYP3A4 Enzyme Inhibition Liver Microsomes

Class-Level Differentiation: Aromatase Inhibition by Casimirolide

Casimirolide (Obacunone) is a validated aromatase inhibitor, a property not uniformly shared across all major citrus limonoids. An in vitro enzyme assay determined that Obacunone significantly inhibits aromatase activity with an IC50 value of 28.04 μM . In contrast, primary literature indicates that major limonoids like Limonin and Nomilin do not significantly inhibit this enzyme at similar concentrations, making aromatase inhibition a specific and quantifiable differentiator for Casimirolide within its compound class [1].

Aromatase Enzyme Inhibition Breast Cancer Steroidogenesis

Differential LogP and Predicted Lipophilicity vs. Limonin

Physicochemical properties that influence a compound's pharmacokinetic behavior, such as membrane permeability and distribution, differ markedly between limonoids. Casimirolide has a reported LogP value of 2.91 [1] or 3.92460 , indicating it is significantly more lipophilic than the major citrus limonoid Limonin, which has a reported LogP of 1.66 [1]. This difference of over one log unit translates to a theoretical 10- to 100-fold difference in partition coefficient between a lipid bilayer and aqueous environment.

Lipophilicity LogP Drug-likeness Physicochemical Properties Bioavailability

Established Antifeedant Activity Profile Against Agricultural Pest Spodoptera frugiperda

Casimirolide (Obacunone) has been identified as a potent natural antifeedant against the fall armyworm (Spodoptera frugiperda), a devastating agricultural pest. In a structure-activity relationship (SAR) study, Casimirolide exhibited highly significant antifeedant activity (P < 0.01), confirming its potential as a biopesticide lead [1]. This bioactivity is also corroborated by a Japanese patent (JPH0578219) that explicitly includes Casimirolide as an active component in a bird and animal repellent formulation, citing its long-acting effect and environmental safety profile [2].

Insecticide Antifeedant Agricultural Pest Control Spodoptera frugiperda Biopesticide

Evidence-Based Application Scenarios for Casimirolide (Obacunone) Procurement


Mechanistic Studies on Estrogen-Dependent Breast Cancer and Endocrine Disruption

Casimirolide is the optimal choice for research programs focusing on estrogen receptor-positive (ER+) breast cancer or aromatase-mediated pathways. As detailed in Section 3, Evidence Item 1, it demonstrates an IC50 of 0.009 µg/mL against MCF-7 cells, a >11,000-fold improvement in potency over the common analog Limonin [1]. Furthermore, its specific inhibition of the aromatase enzyme (IC50 = 28.04 μM), as noted in Evidence Item 3, provides a dual-mechanism research tool that is not replicable by other major limonoids like Limonin or Nomilin [2].

Development of Safer Adjuvant Therapies with Reduced Drug Interaction Liability

For research projects where the compound will be used in combination with other pharmaceuticals, Casimirolide's favorable CYP inhibition profile is a critical selection factor. As shown in Evidence Item 2, it is a less potent inhibitor of the major drug-metabolizing enzyme CYP3A4 compared to its close analog Nomilin (IC50 of 6.08 µM vs. 3.50 µM, respectively) [3]. This property suggests a lower risk of metabolic drug-drug interactions, making Casimirolide the safer candidate for studies involving co-administration or complex therapeutic regimens.

In Vivo Pharmacokinetic and Biodistribution Studies Requiring Enhanced Membrane Permeability

Research protocols involving oral administration or distribution to lipophilic tissues will benefit from the distinct physicochemical profile of Casimirolide. As highlighted in Evidence Item 4, its higher LogP (2.91) compared to Limonin (1.66) predicts significantly greater membrane permeability and tissue distribution [4]. Selecting the more lipophilic Casimirolide over the hydrophilic Limonin is justified when the study's success hinges on passive cellular uptake and achieving therapeutic concentrations in fatty tissues.

Formulation of Novel, Eco-Friendly Agricultural Biopesticides

Agricultural research and development programs seeking effective natural antifeedants should prioritize Casimirolide. As outlined in Evidence Item 5, its potent activity against the fall armyworm (Spodoptera frugiperda) is statistically validated (P < 0.01) [5]. This efficacy is further substantiated by its use in a patented repellent formulation (JPH0578219), which emphasizes its long-lasting effect and environmental compatibility [6]. This provides a robust, data-driven basis for its procurement over other less-proven limonoids for biopesticide development.

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